Cas no 23341-91-5 (5-Bromoisophthalic Acid)

5-Bromoisophthalic Acid is a versatile organic compound with a wide range of applications. Its unique structure allows for excellent solubility and stability, making it ideal for various chemical reactions. Its bromine substitution provides enhanced reactivity and selectivity, facilitating the synthesis of complex organic molecules. 5-Bromoisophthalic Acid is a valuable reagent in pharmaceutical, agrochemical, and polymer industries due to its high purity and consistent quality.
5-Bromoisophthalic Acid structure
5-Bromoisophthalic Acid structure
商品名:5-Bromoisophthalic Acid
CAS番号:23341-91-5
MF:C15H15Cl3N2OS
メガワット:377.716399431229
CID:1413726

5-Bromoisophthalic Acid 化学的及び物理的性質

名前と識別子

    • 3-(3-methoxy-2-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid
    • (2E)-3-[2-(BENZYLOXY)-3-METHOXYPHENYL]-2-(2-THIENYL)ACRYLIC ACID
    • 5-Bromo-isophthalic acid
    • 5-BROMO-1,3-BENZENEDICARBOXYLIC ACID
    • N-[3-(2,4,6-Trichlorophenoxy)-1-propyn-1-yl]-1-piperidinecarbothioamide
    • 1-Piperidinecarbothioamide, N-[3-(2,4,6-trichlorophenoxy)-1-propyn-1-yl]-
    • N-(3-(2,4,6-trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide
    • 5-Bromoisophthalic Acid
    • MDL: MFCD00152019
    • インチ: 1S/C15H15Cl3N2OS/c16-11-9-12(17)14(13(18)10-11)21-8-4-5-19-15(22)20-6-2-1-3-7-20/h9-10H,1-3,6-8H2,(H,19,22)
    • InChIKey: KRASVNYLKKMRIQ-UHFFFAOYSA-N
    • ほほえんだ: N1(C(NC#CCOC2=C(Cl)C=C(Cl)C=C2Cl)=S)CCCCC1

じっけんとくせい

  • 密度みつど: 1.419±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 180-182 ºC (ethanol )
  • ふってん: 483.3±55.0 °C(Predicted)
  • 屈折率: 1.4490 (estimate)
  • ようかいど: Insuluble (2.3E-4 g/L) (25 ºC),
  • 酸性度係数(pKa): 11.10±0.20(Predicted)

5-Bromoisophthalic Acid セキュリティ情報

5-Bromoisophthalic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B541030-250mg
5-Bromoisophthalic Acid
23341-91-5
250mg
$ 50.00 2022-06-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B300612-1g
5-Bromoisophthalic Acid
23341-91-5 >98%
1g
¥823.90 2023-09-04
A2B Chem LLC
AB22822-1g
1-Piperidinecarbothioamide, N-[3-(2,4,6-trichlorophenoxy)-1-propyn-1-yl]-
23341-91-5 98%(HPLC)
1g
$17.00 2024-04-20
1PlusChem
1P002NDY-1g
1-Piperidinecarbothioamide, N-[3-(2,4,6-trichlorophenoxy)-1-propyn-1-yl]-
23341-91-5 98%(HPLC)
1g
$32.00 2024-05-23
1PlusChem
1P002NDY-25g
1-Piperidinecarbothioamide, N-[3-(2,4,6-trichlorophenoxy)-1-propyn-1-yl]-
23341-91-5 98%(HPLC)
25g
$122.00 2024-05-23
TRC
B541030-500mg
5-Bromoisophthalic Acid
23341-91-5
500mg
$ 65.00 2022-06-07
TRC
B541030-2.5g
5-Bromoisophthalic Acid
23341-91-5
2.5g
$ 80.00 2022-06-07
Ambeed
A1004006-100g
N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide
23341-91-5 97%
100g
$487.0 2024-07-28
A2B Chem LLC
AB22822-25g
1-Piperidinecarbothioamide, N-[3-(2,4,6-trichlorophenoxy)-1-propyn-1-yl]-
23341-91-5 98%(HPLC)
25g
$104.00 2024-04-20
A2B Chem LLC
AB22822-5g
1-Piperidinecarbothioamide, N-[3-(2,4,6-trichlorophenoxy)-1-propyn-1-yl]-
23341-91-5 98%(HPLC)
5g
$31.00 2024-04-20

5-Bromoisophthalic Acid 関連文献

5-Bromoisophthalic Acidに関する追加情報

Introduction to 5-Bromoisophthalic Acid (CAS No. 23341-91-5)

5-Bromoisophthalic acid is a versatile organic compound that has garnered significant attention in the field of pharmaceutical and materials science due to its unique chemical structure and reactivity. With the CAS number 23341-91-5, this compound is widely recognized for its applications in the synthesis of various high-value chemicals, including pharmaceutical intermediates and advanced materials. The presence of both a bromine substituent and a carboxylic acid group makes it a valuable building block for further functionalization, enabling researchers to explore novel synthetic pathways and applications.

The chemical structure of 5-Bromoisophthalic acid consists of a benzoic acid core with a bromine atom attached at the 5-position and carboxylic acid groups at the 1 and 4 positions. This arrangement imparts distinct reactivity patterns, making it particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. These reactions are frequently employed in the development of novel pharmaceuticals and agrochemicals, where precise molecular control is essential.

In recent years, 5-Bromoisophthalic acid has been extensively studied for its role in the synthesis of organic electronic materials. Its ability to form stable conjugated systems makes it an attractive candidate for applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic devices. Researchers have leveraged its structural features to develop new polymers and small-molecule compounds that exhibit enhanced charge transport properties, contributing to advancements in flexible electronics and renewable energy technologies.

Moreover, the pharmaceutical industry has shown considerable interest in 5-Bromoisophthalic acid due to its potential as an intermediate in the synthesis of bioactive molecules. Its bromine moiety allows for easy modification through palladium-catalyzed reactions, enabling the introduction of diverse functional groups. This flexibility has been exploited in the development of kinase inhibitors, anticancer agents, and anti-inflammatory drugs. Recent studies have highlighted its utility in constructing heterocyclic scaffolds that exhibit promising biological activity, underscoring its importance as a pharmacophore.

The industrial production of 5-Bromoisophthalic acid typically involves bromination of isophthalic acid or related precursors under controlled conditions. Advances in green chemistry have led to the exploration of more sustainable synthetic routes, such as catalytic bromination methods that minimize waste generation. These innovations align with global efforts to promote environmentally friendly chemical processes while maintaining high yields and purity standards.

One notable application of 5-Bromoisophthalic acid is in the field of coordination chemistry, where it serves as a ligand precursor for metal complexes with catalytic activity. Such complexes have been investigated for their roles in oxidation reactions, hydrogenation processes, and polymerization catalysis. The combination of its carboxylate groups with transition metals like palladium, copper, and ruthenium has yielded highly efficient catalysts that are integral to modern industrial chemistry.

The material science sector has also benefited from the unique properties of 5-Bromoisophthalic acid. Its ability to form robust covalent networks when polymerized has led to the development of high-performance resins and coatings with exceptional thermal stability and mechanical strength. These materials are finding applications in aerospace components, automotive parts, and construction materials where durability under extreme conditions is paramount.

Recent research has further expanded the utility of 5-Bromoisophthalic acid by exploring its role in medicinal chemistry beyond traditional intermediates. For instance, derivatives of this compound have been investigated for their antimicrobial properties, with some showing efficacy against drug-resistant strains of bacteria. The structural versatility allows chemists to fine-tune molecular interactions with biological targets, paving the way for new therapeutic strategies.

In conclusion, 5-Bromoisophthalic acid (CAS No. 23341-91-5) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and industrial chemistry. Its unique structural features enable diverse functionalization pathways, making it indispensable for researchers seeking innovative solutions in drug discovery, electronic materials, and sustainable chemical processes. As scientific understanding continues to evolve, the potential applications of this compound are likely to expand further, reinforcing its significance in modern chemical research.

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